Methyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate
Overview
Description
Natural product derived from fungal source.
Methyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate is an aromatic ether.
This compound is a natural product found in Aspergillus, Ruprechtia tangarana, and Geomyces with data available.
Mechanism of Action
Target of Action
The primary targets of a compound are usually proteins such as enzymes or receptors. These targets play crucial roles in various biological processes. Identifying the target involves biochemical assays and molecular docking studies .
Mode of Action
This refers to how the compound interacts with its target. It could inhibit or activate the target, or alter its function in some way. This is often studied using techniques like X-ray crystallography or NMR to determine the structure of the target in complex with the compound .
Biochemical Pathways
The compound can affect various biochemical pathways depending on its target. For example, if the target is an enzyme in a metabolic pathway, the compound could alter the production of certain metabolites. This can be studied using techniques like metabolomics .
Pharmacokinetics
This involves the study of how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. Factors like bioavailability, half-life, and clearance rate are important. These are usually studied in preclinical and clinical trials .
Result of Action
This refers to the overall effect of the compound on the cellular or organismal level. It could involve changes in cell growth, gene expression, or behavior. These effects can be studied using various cell biology and molecular biology techniques .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. These factors are usually considered during the formulation of the compound for therapeutic use .
Properties
IUPAC Name |
methyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O8/c1-9-5-12(20)15(18(22)25-4)13(6-9)26-16-11(17(21)24-3)7-10(19)8-14(16)23-2/h5-8,19-20H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDNOVLBVBYOSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346989 | |
Record name | Methyl asterrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59170-17-1 | |
Record name | Methyl asterrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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